

Application Notes and Protocols: Regioselective Addition of HBr to 4-Methyl-2-pentene

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Compound of Interest

Compound Name: 4-Methyl-2-pentene

Cat. No.: B213027

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Introduction

The addition of hydrogen bromide (HBr) to unsymmetrical alkenes, such as **4-methyl-2-pentene**, is a cornerstone reaction in organic synthesis, allowing for the regioselective formation of alkyl bromides. These products serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The regiochemical outcome of this addition can be controlled by the reaction conditions, leading to either the Markovnikov or anti-Markovnikov product. This document provides detailed application notes and experimental protocols for both the ionic (Markovnikov) and free-radical (anti-Markovnikov) addition of HBr to **4-methyl-2-pentene**.

Reaction Overview

The reaction of **4-methyl-2-pentene** with HBr can yield two primary constitutional isomers: 2-bromo-4-methylpentane and 3-bromo-4-methylpentane. Furthermore, under ionic conditions, a carbocation rearrangement can lead to the formation of 2-bromo-2-methylpentane.

- **Markovnikov Addition (Ionic Mechanism):** In the absence of peroxides, the reaction proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. For **4-methyl-2-pentene**, this initially forms a secondary carbocation. A subsequent 1,2-hydride shift can

occur to form a more stable tertiary carbocation. Nucleophilic attack by the bromide ion on these carbocations leads to a mixture of products.^{[1][2]}

- **Anti-Markovnikov Addition (Free-Radical Mechanism):** In the presence of peroxides (e.g., benzoyl peroxide) and light or heat, the reaction proceeds via a free-radical chain mechanism.^{[3][4][5][6]} This pathway results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.^{[5][6]}

Data Presentation

The following tables summarize the expected products and their key physical and spectroscopic data for the addition of HBr to **4-methyl-2-pentene** under both Markovnikov and anti-Markovnikov conditions.

Table 1: Product Distribution in the Addition of HBr to **4-Methyl-2-pentene**

Condition	Major Product(s)	Minor Product(s)	Expected Predominant Isomer
HBr (no peroxides)	2-Bromo-2-methylpentane (rearranged), 2-Bromo-4-methylpentane	3-Bromo-4-methylpentane	2-Bromo-2-methylpentane
HBr, ROOR, $h\nu/\Delta$	3-Bromo-4-methylpentane	2-Bromo-4-methylpentane	3-Bromo-4-methylpentane

Table 2: Physicochemical and Spectroscopic Data of Potential Products

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	¹³ C NMR Chemical Shifts (δ, ppm)
A	2-Bromo-4-methylpentane	30310-22-6	C ₆ H ₁₃ Br	165.07	142-144	Predicted: ~23.1, 24.9, 25.8, 45.5, 50.1
B	3-Bromo-4-methylpentane	Not readily available	C ₆ H ₁₃ Br	165.07	~145-147	Predicted: ~18.9, 20.5, 33.4, 42.1, 62.3
C	2-Bromo-2-methylpentane	4283-80-1	C ₆ H ₁₃ Br	165.07	147.26	9.1, 29.9, 39.5, 70.1

Note: NMR data are predicted or based on similar structures and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Markovnikov Addition of HBr to 4-Methyl-2-pentene

This protocol describes the electrophilic addition of HBr to **4-methyl-2-pentene** to yield a mixture of bromoalkanes, with the rearranged product, 2-bromo-2-methylpentane, expected as the major product.

Materials:

- **4-Methyl-2-pentene** (98%)
- Hydrobromic acid (48% aqueous solution)
- Concentrated sulfuric acid (H₂SO₄)

- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a reflux condenser
- Separatory funnel
- Stir plate and stir bar
- Ice bath

Procedure:

- In a 100 mL round-bottom flask equipped with a stir bar, add 8.4 g (0.1 mol) of **4-methyl-2-pentene**.
- Cool the flask in an ice bath.
- Slowly add 20.2 g (0.12 mol) of 48% hydrobromic acid to the stirred alkene.
- Carefully add 5 mL of concentrated sulfuric acid dropwise.
- Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
- Transfer the reaction mixture to a separatory funnel containing 50 mL of ice-cold water.
- Extract the aqueous layer with two 25 mL portions of diethyl ether.
- Combine the organic extracts and wash with 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by fractional distillation.

Expected Outcome:

The major product is expected to be 2-bromo-2-methylpentane, the result of a 1,2-hydride shift and subsequent bromide attack on the tertiary carbocation. 2-Bromo-4-methylpentane will be a significant minor product, with a smaller amount of 3-bromo-4-methylpentane.

Protocol 2: Anti-Markovnikov Addition of HBr to 4-Methyl-2-pentene

This protocol details the free-radical addition of HBr to **4-methyl-2-pentene** in the presence of a radical initiator to yield 3-bromo-4-methylpentane as the major product.

Materials:

- **4-Methyl-2-pentene** (98%)
- Hydrogen bromide gas or a solution of HBr in a non-polar solvent
- Benzoyl peroxide (radical initiator)
- An inert, non-polar solvent (e.g., hexane or pentane)
- Three-neck round-bottom flask with a gas inlet, condenser, and stopper
- UV lamp or heat source
- Separatory funnel
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a 100 mL three-neck round-bottom flask equipped with a stir bar, a condenser, and a gas inlet, dissolve 8.4 g (0.1 mol) of **4-methyl-2-pentene** and 0.24 g (1 mmol) of benzoyl peroxide in 50 mL of hexane.

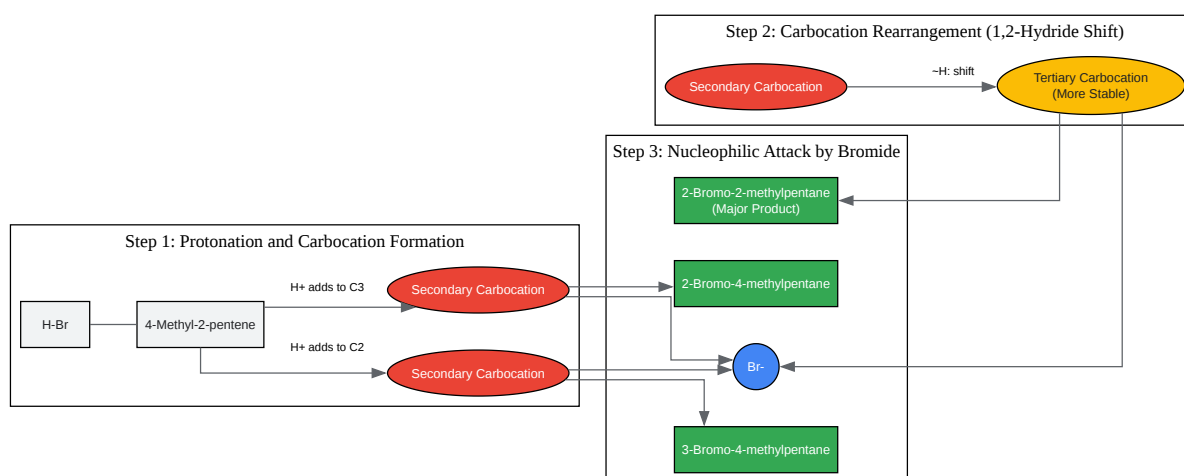
- Initiate the reaction by either gently heating the mixture to reflux or irradiating with a UV lamp.
- Bubble a slow stream of hydrogen bromide gas through the stirred reaction mixture. Alternatively, a solution of HBr in a non-polar solvent can be added dropwise.
- Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with 25 mL of saturated sodium bicarbonate solution to remove any unreacted HBr.
- Wash with 25 mL of water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by fractional distillation.

Expected Outcome:

The major product is expected to be 3-bromo-4-methylpentane, the anti-Markovnikov addition product. A smaller amount of 2-bromo-4-methylpentane may also be formed.

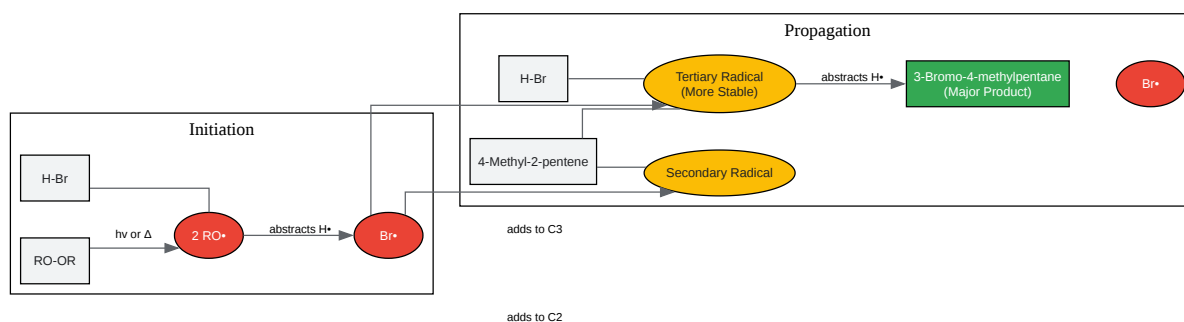
Visualizations

The following diagrams illustrate the reaction mechanisms and a general experimental workflow.



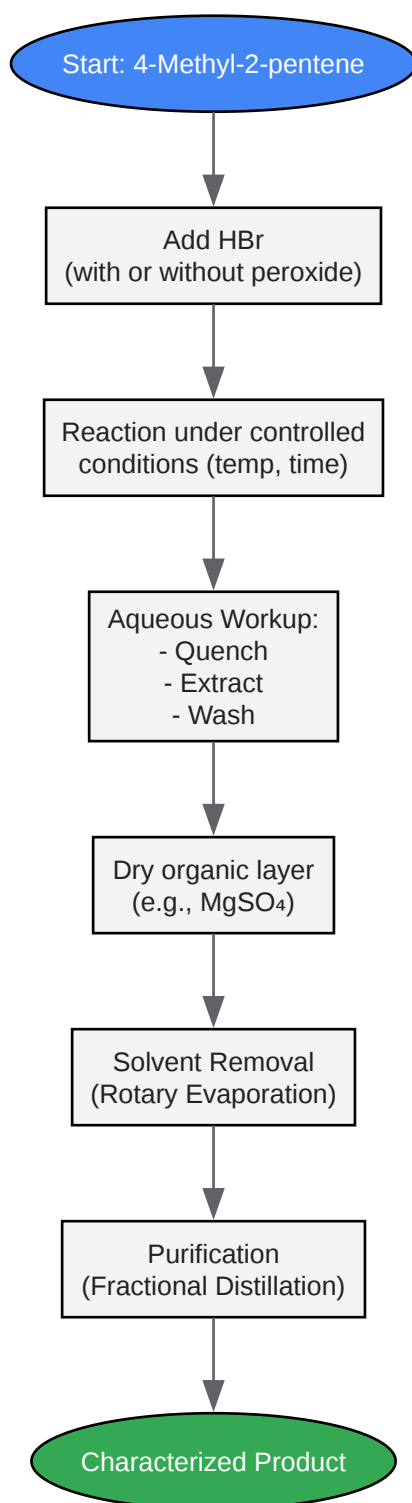
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Caption: Markovnikov addition of HBr to **4-methyl-2-pentene**.



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Caption: Anti-Markovnikov addition of HBr to **4-methyl-2-pentene**.



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Caption: General experimental workflow for HBr addition.

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